Methyl 2-bromo-3-nitropyridine-4-carboxylate
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Overview
Description
Methyl 2-bromo-3-nitropyridine-4-carboxylate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Mode of Action
The mode of action of Methyl 2-bromo-3-nitropyridine-4-carboxylate is primarily through its reactivity as a synthetic intermediate. The bromine atom on the pyridine ring makes it a good leaving group, facilitating nucleophilic substitution reactions . The nitro group can also be reduced to an amine, providing another point of functionalization .
Biochemical Pathways
The molecules it helps synthesize can have various effects on biochemical pathways depending on their structure and function .
Result of Action
The result of the action of this compound is the formation of new compounds through various organic reactions. These new compounds can have a wide range of biological activities depending on their structure .
Action Environment
The action of this compound is influenced by the conditions of the reaction it is involved in. Factors such as temperature, solvent, and the presence of other reagents can all affect the outcome of the reaction . Its stability and efficacy as a reagent can also be influenced by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction typically involves the addition of bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture to 80°C for 12 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 2-amino-3-nitropyridine-4-carboxylate.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
Methyl 2-bromo-3-nitropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropyridine: Similar structure but lacks the carboxylate group.
Methyl 2-chloro-3-nitropyridine-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-bromo-3-aminopyridine-4-carboxylate: Similar structure with an amino group instead of a nitro group
Uniqueness
Methyl 2-bromo-3-nitropyridine-4-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various chemical reactions and research fields .
Properties
IUPAC Name |
methyl 2-bromo-3-nitropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJWDZQRDIOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379365-85-1 |
Source
|
Record name | methyl 2-bromo-3-nitropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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